

Application Notes and Protocols for ACBI1

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Compound of Interest

Compound Name: ACBI1

Cat. No.: B2926427

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Topic: Long-term Stability of **ACBI1** in Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain-containing proteins SMARCA2, SMARCA4, and PBRM1, leading to their ubiquitination and subsequent degradation by the proteasome.^{[1][2][3][4][5]} The stability of **ACBI1** in solution is a critical factor for the reproducibility and accuracy of in vitro and in vivo experiments. These application notes provide a summary of the available stability data, recommended storage and handling procedures, and a protocol for assessing the long-term stability of **ACBI1** in user-defined solutions.

Data Presentation

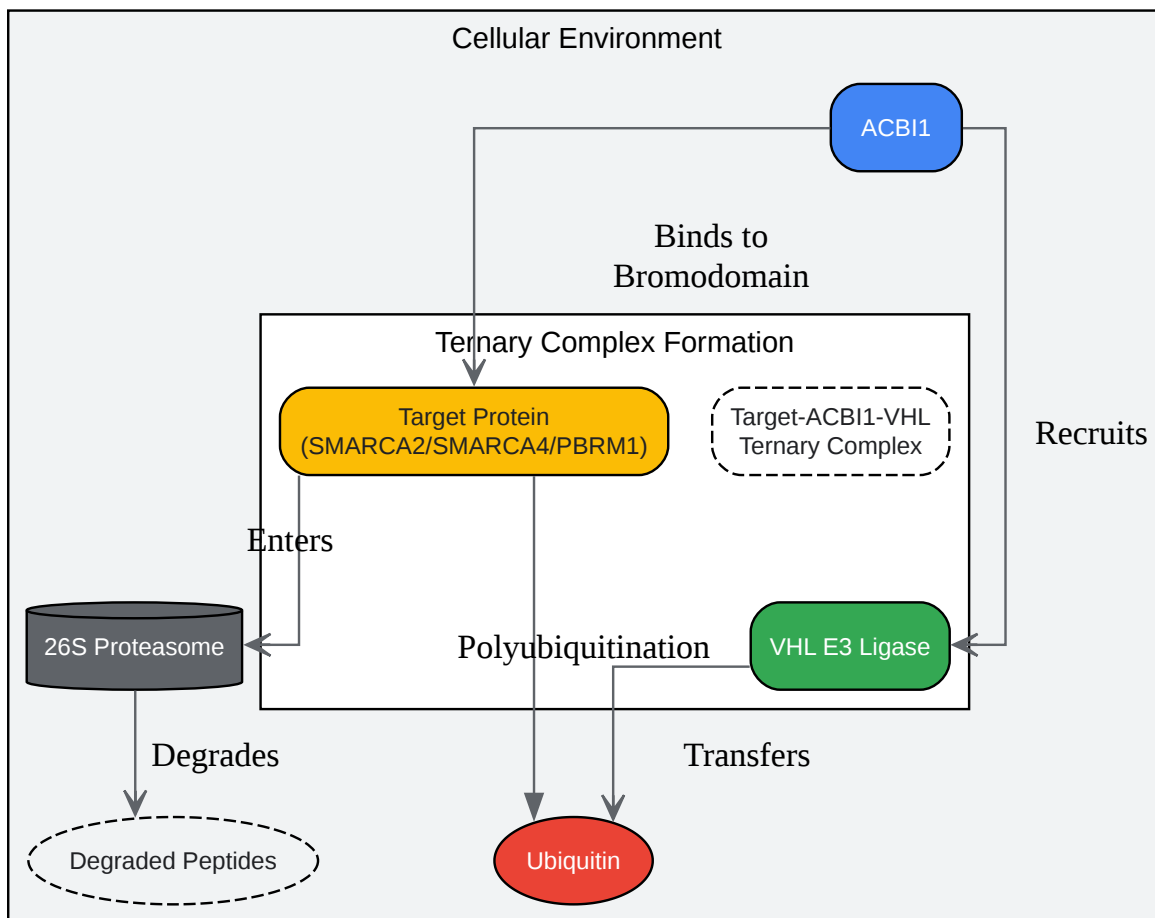
ACBI1 Properties and Storage Recommendations

Parameter	Value	Reference
Molecular Weight	936.1 g/mol	[1]
Appearance	Solid	[4]
Solubility (DMSO)	≥ 100 mg/mL (≥ 106.83 mM)	[1][5]
Storage of Solid	-20°C for up to 3 years	[3]
Storage of DMSO Stock Solution	-80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.	[3]

Note: The hygroscopic nature of DMSO can impact the solubility of **ACBI1**; it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]

Signaling Pathway

ACBI1 functions by inducing the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.



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Caption: Mechanism of action of **ACBI1**.

Experimental Protocols

Protocol 1: Preparation of **ACBI1** Stock and Working Solutions

1.1. Materials:

- **ACBI1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes
- Appropriate aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium

1.2. Preparation of 10 mM DMSO Stock Solution:

- Equilibrate the **ACBI1** powder to room temperature before opening the vial.
- Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of **ACBI1** = 936.1 g/mol). For 1 mg of **ACBI1**, add 106.8 μ L of DMSO.
- Add the calculated volume of anhydrous DMSO to the vial of **ACBI1**.
- Vortex thoroughly to ensure complete dissolution. If necessary, sonicate briefly.
- Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]

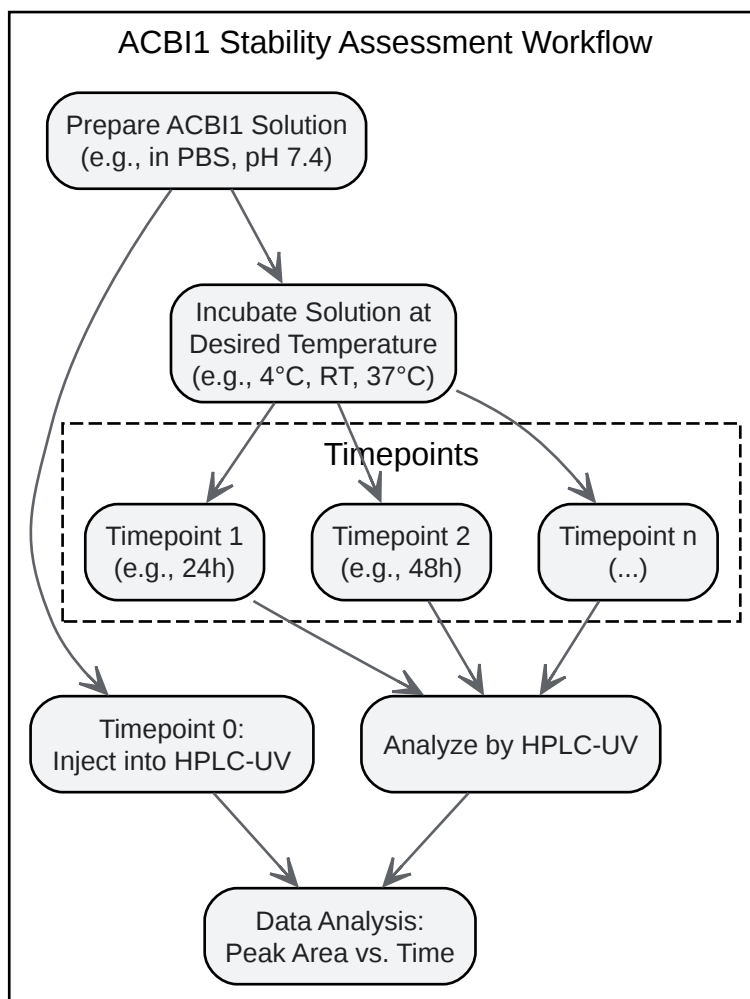
1.3. Preparation of Working Solutions:

- Thaw a single aliquot of the 10 mM **ACBI1** stock solution at room temperature.
- Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.
 - Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer/medium while vortexing. The final concentration of DMSO in the working solution should be kept as low as possible (typically $\leq 0.5\%$) to minimize solvent effects in biological assays.
- Use the freshly prepared working solution immediately for optimal results.

Protocol 2: Assessment of **ACBI1** Stability in Solution using HPLC-UV

This protocol provides a general framework for determining the chemical stability of **ACBI1** in a solution of interest over time.

2.1. Experimental Workflow Diagram:



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Caption: Workflow for assessing **ACBI1** stability.

2.2. Materials:

- **ACBI1**
- Solution of interest (e.g., PBS pH 7.4, cell culture medium)

- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- Incubator or water bath

2.3. Method:

- Preparation of **ACBI1** Solution:
 - Prepare a solution of **ACBI1** in the desired buffer or medium at a known concentration (e.g., 10 μ M). Ensure the final DMSO concentration is low and consistent across all samples.
- HPLC-UV Analysis:
 - Set up an HPLC-UV method capable of resolving **ACBI1** from potential degradation products. A generic starting method could be:
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A linear gradient from 5% to 95% B over 20 minutes.
 - Flow Rate: 1 mL/min
 - Detection Wavelength: Scan for the optimal absorbance wavelength of **ACBI1** (e.g., 254 nm or 280 nm), or use a photodiode array (PDA) detector.
 - Injection Volume: 10-20 μ L

- Stability Study:
 - Timepoint 0: Immediately after preparing the **ACBI1** solution, inject a sample into the HPLC-UV system to obtain the initial peak area for **ACBI1**.
 - Incubation: Store the **ACBI1** solution at the desired temperature(s) (e.g., 4°C, room temperature, 37°C). Protect the solution from light if it is suspected to be light-sensitive.
 - Subsequent Timepoints: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, 72 hours), take an aliquot of the stored solution and inject it into the HPLC-UV system.
- Data Analysis:
 - For each timepoint, record the peak area of the intact **ACBI1**.
 - Calculate the percentage of **ACBI1** remaining at each timepoint relative to the peak area at Timepoint 0.
 - Plot the percentage of **ACBI1** remaining versus time to determine the degradation kinetics.
 - The half-life ($t_{1/2}$) of **ACBI1** in the solution can be calculated from the degradation rate constant.

2.4. Expected Results: This study will generate quantitative data on the stability of **ACBI1** in the chosen solution under specific storage conditions. The results will help in determining the appropriate time window for using prepared **ACBI1** solutions in experiments to ensure the integrity of the compound.

Conclusion

While specific quantitative data on the long-term stability of **ACBI1** in various aqueous solutions is not readily available in the public domain, the provided protocols for storage, handling, and stability assessment will enable researchers to ensure the effective and reproducible use of this potent PROTAC degrader. It is recommended that users perform their own stability studies for their specific experimental conditions, particularly for prolonged experiments in aqueous buffers or cell culture media.

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